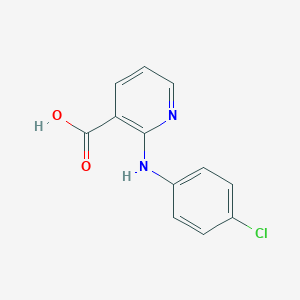

2-(4-氯苯氨基)-烟酸

描述

Synthesis Analysis

The synthesis of similar compounds often involves processes like the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .科学研究应用

前列腺素合成抑制:2-(4-氯苯氨基)-烟酸的某些衍生物,如(苯硫基-4 苯氨基)-2 烟酸和[(氯-4 苯硫基)-4 苯氨基]-2 烟酸,已被确定为前列腺素合成的抑制剂,显示出减少炎症和疼痛的潜力 (Damas、Deflandre、Bethegnies 和 Gesquiere,1982)。

晶体结构分析:研究表明,通过改变 2-(苯氨基)烟酸苯环上的吸电子基团,可以影响其晶体堆积,影响酸-酸同质素与酸-吡啶异质素的形成 (Long 和 Li,2010)。

多态性和相行为:对 2-(苯氨基)烟酸的研究发现了四种多态,具有不同程度的共轭和不同的氢键排列。这由于其多态性和相变行为而在固态结构-性质关系研究中显示出潜力 (Long、Parkin、Siegler、Cammers 和 Li,2008)。

合成方法:已经开发了用于 2-(芳基氨基)烟酸的高效且环保的合成方法,证明了这些化合物在各种应用中的实用性和潜力 (李振华、肖、梁和夏,2012)。

除草剂活性:源自烟酸的 N-(芳氧基甲氧基)-2-氯烟酰胺显示出有希望的除草剂活性,表明在农业应用中的潜力 (余、王、Bajsa-Hirschel、Cantrell、Duke 和刘,2021)。

药物应用:烟酸及其衍生物(包括类似于 2-(4-氯苯氨基)-烟酸的衍生物)已被用于治疗血脂异常和动脉粥样硬化,显示出在脂质修饰和免疫细胞激活方面的潜力 (Wise 等人,2003)。

作用机制

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . The compound’s aromatic structure suggests it may bind with high affinity to multiple receptors .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions . The presence of the chlorophenylamino group may enhance the compound’s ability to form stable complexes with its targets .

Biochemical Pathways

The compound may also affect the biosynthesis of certain bacterial lipids .

Result of Action

Similar compounds have shown antimicrobial and antiproliferative activities . The compound may exert its effects by disrupting normal cellular processes, such as protein synthesis .

Action Environment

The action of 2-(4-Chloro-phenylamino)-nicotinic acid may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by pH . Additionally, the presence of other compounds in the environment could potentially impact the compound’s activity.

属性

IUPAC Name |

2-(4-chloroanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXIXVLEDGNAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362931 | |

| Record name | 2-(4-Chloro-phenylamino)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16344-26-6 | |

| Record name | 2-(4-Chloro-phenylamino)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)